molecular formula C6H6N2O3 B169547 3-Methoxy-4-nitropyridine CAS No. 13505-07-2

3-Methoxy-4-nitropyridine

Cat. No.: B169547
CAS No.: 13505-07-2
M. Wt: 154.12 g/mol
InChI Key: HRGWQIOTXFPOBE-UHFFFAOYSA-N
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Description

3-Methoxy-4-nitropyridine is an organic compound with the molecular formula C6H6N2O3 It is a derivative of pyridine, characterized by the presence of a methoxy group (-OCH3) at the third position and a nitro group (-NO2) at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-nitropyridine can be achieved through several methods. One common approach involves the nitration of 3-methoxypyridine using nitric acid in the presence of sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the nitro derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance safety and efficiency. This method minimizes the accumulation of potentially explosive intermediates and allows for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-nitropyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products:

    Reduction: 3-Methoxy-4-aminopyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyridine ring.

Scientific Research Applications

3-Methoxy-4-nitropyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

    4-Methoxy-3-nitropyridine: Similar structure but with different substitution pattern.

    3-Nitropyridine: Lacks the methoxy group, leading to different reactivity and applications.

    3-Methoxypyridine: Lacks the nitro group, affecting its chemical behavior.

Uniqueness: 3-Methoxy-4-nitropyridine is unique due to the combination of both methoxy and nitro groups on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-methoxy-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-6-4-7-3-2-5(6)8(9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGWQIOTXFPOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595042
Record name 3-Methoxy-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13505-07-2
Record name 3-Methoxy-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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